molecular formula C28H31FeOP2+ B577497 (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221746-31-1

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No. B577497
CAS RN: 1221746-31-1
M. Wt: 501.348
InChI Key: GKGAXSFACFRVDP-NTEVMMBTSA-N
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Description

“(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene” is a compound with the empirical formula C32H40FeP2 . It has a molecular weight of 542.45 . The compound is also known as (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene .


Molecular Structure Analysis

The compound consists of a ferrocene molecule with a diphenylphosphino group and a tert-butylphosphinoyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, a study has shown that the anionic polymerization of 4-diphenylphosphino styrene (DPPS) achieved well-defined homopolymers .


Physical And Chemical Properties Analysis

The compound is a powder with an optical activity of [α]20/D +410±15°, c = 0.5 in chloroform .

properties

IUPAC Name

(Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGAXSFACFRVDP-NTEVMMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746441
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene

CAS RN

1221746-31-1
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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